1-(2,3,4,6-Tetrahydroxyphenyl)ethanone
Overview
Description
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone, also known as 2,3,4,6-tetrahydroxyacetophenone, is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 .
Molecular Structure Analysis
The molecular structure of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone consists of an ethanone (acetophenone) group attached to a phenyl group with four hydroxy (-OH) substituents . The exact positions of these hydroxy groups are at the 2, 3, 4, and 6 positions of the phenyl ring .Physical And Chemical Properties Analysis
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone has a melting point of 243–244°C and a predicted boiling point of 392.8±42.0 °C . It has a predicted density of 1.605±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 7.60±0.28 .Scientific Research Applications
Fluorescence Probe Development
1-(2-Hydroxyphenyl)ethanone, a derivative of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone, has been utilized in the creation of BODIPY-based fluorescent probes. These probes, particularly effective for detecting hydrogen sulfide (H2S) in biological systems, demonstrate strong fluorescence and high selectivity, indicating potential applications in cellular studies (Fang et al., 2019).
Antimicrobial Activity
Synthesized derivatives of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone have shown significant antimicrobial properties. The presence of specific substituents like chlorine enhances these activities, indicating potential applications in developing new antimicrobial agents (Sherekar et al., 2022).
Photoremovable Protecting Group
1-[2-(2-Hydroxyalkyl)phenyl]ethanone, closely related to 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone, has been introduced as a novel photoremovable protecting group for carboxylic acids in synthetic chemistry. This application is crucial for the controlled release of carboxylic acids in various chemical reactions (Atemnkeng et al., 2003).
Crystal Structure Analysis
The crystal structure of certain derivatives of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone has been studied for a better understanding of their chemical properties. These studies provide insights into molecular interactions and stability, which are essential for the development of new materials and drugs (Rao et al., 2014).
Chemical Synthesis
Derivatives of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone have been synthesized and characterized for various applications in organic chemistry. These compounds serve as intermediates in the synthesis of more complex molecules, demonstrating their versatility in chemical synthesis (Tang et al., 2014).
Molecular Docking and ADMET Studies
1-(2-Hydroxy-5-methyl phenyl) ethanone, similar to 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone, has been the subject of molecular docking and ADMET studies, particularly for its antimicrobial properties. These studies help in understanding the compound's interactions with microbial proteins and its pharmacokinetic properties (SRI SATYA et al., 2022).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize novel phenylpiperazine derivatives from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is structurally related to 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone. This method demonstrates an environmentally friendly approach to synthesizing complex organic compounds (Nematollahi & Amani, 2011).
Spectroscopic Characterization
Spectroscopic techniques have been used to characterize compounds derived from 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone. These studies are fundamental in determining the physical and chemical properties of these compounds, aiding in their application in various scientific fields (Inkaya et al., 2020).
properties
IUPAC Name |
1-(2,3,4,6-tetrahydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-3(9)6-4(10)2-5(11)7(12)8(6)13/h2,10-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZSCLRAYBSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451668 | |
Record name | methyl (2,3,4,6-tetrahydroxyphenyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63635-39-2 | |
Record name | methyl (2,3,4,6-tetrahydroxyphenyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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